![molecular formula C13H15NO B12598133 2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one CAS No. 912675-91-3](/img/structure/B12598133.png)
2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one
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Overview
Description
2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one is an organic compound with a unique structure that combines an aminophenyl group with a dimethylcyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenyl ketones with cyclopentadiene derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent . Studies have indicated that derivatives of cyclopentenones exhibit significant apoptosis-inducing properties in various cancer cell lines. For instance, research has shown that compounds similar to 2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one can inhibit the Bcl-2 protein family, which is crucial for regulating apoptosis in cancer cells. This inhibition leads to increased cancer cell death, making it a promising candidate for further development in cancer therapeutics .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects . In vitro studies demonstrated that cyclopentenone derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Interaction with Biological Targets
Research indicates that this compound interacts with specific biological targets, including enzymes and receptors involved in disease processes. For example, its ability to act as a selective agonist for certain adrenergic receptors could be explored for therapeutic uses in metabolic disorders .
Antimicrobial Activity
Emerging studies suggest that this compound may possess antimicrobial properties . Preliminary data indicate efficacy against various bacterial strains, potentially positioning it as a candidate for developing new antibiotics amid rising antibiotic resistance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and influence biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Shares the aminophenyl group but lacks the cyclopentene ring.
2-Aminobenzothiazole: Contains a similar aminophenyl group but with a different heterocyclic structure.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: A derivative with additional functional groups and biological activities
Uniqueness
2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one is unique due to its combination of an aminophenyl group with a dimethylcyclopentene ring. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
The compound 2-(2-Aminophenyl)-3,4-dimethylcyclopent-2-en-1-one, also referred to as 3,4-dimethylcyclopent-2-en-1-one, is a member of the cyclopentenone family, which has garnered attention for its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, emphasizing its cytotoxic effects against various cancer cell lines and its mechanisms of action.
- Molecular Formula : C7H9N
- Molecular Weight : 111.16 g/mol
- CAS Number : 30434-64-1
- Density : 0.9 g/cm³
- Boiling Point : Approximately 167.5 °C
Cytotoxicity Studies
Recent studies have highlighted the compound's selective cytotoxicity against tumor cells. The following table summarizes the cytotoxic effects observed in various cancer cell lines:
Cell Line | CC50 (μg/mL) | Remarks |
---|---|---|
HSC-2 | 43.8 | Oral squamous carcinoma |
HSC-3 | 152 | Oral squamous carcinoma |
HSG | 118 | Salivary gland carcinoma |
HL-60 | 14.0 | Human promyelocytic leukemia |
HGF | 177 | Human gingival fibroblasts |
HPC | 123 | Normal human cells |
The compound exhibited a particularly low CC50 value in HL-60 cells, indicating strong cytotoxic potential against this leukemia cell line .
The mechanism through which this compound exerts its effects appears to involve apoptosis induction. The compound interacts with key cellular pathways that regulate cell proliferation and survival:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
- p53 Pathway Modulation : There is evidence suggesting that the compound may enhance the binding affinity of mutant p53 to DNA, thereby restoring some of its tumor-suppressive functions .
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed, leading to oxidative stress that contributes to cell death in tumor cells .
Study on Tumor Specificity
A study conducted by researchers at Manchester University examined the tumor specificity of this compound. They found that it preferentially induced apoptosis in cancerous cells while sparing normal cells, showcasing its potential as a targeted cancer therapeutic agent .
Comparative Analysis with Other Compounds
In comparison with other cyclopentenone derivatives such as 4,4-dimethylcyclopent-2-en-1-one, the this compound demonstrated superior selectivity towards tumor cells and lower toxicity towards normal cells . This specificity is crucial for developing effective cancer treatments with minimal side effects.
Properties
CAS No. |
912675-91-3 |
---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(2-aminophenyl)-3,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H15NO/c1-8-7-12(15)13(9(8)2)10-5-3-4-6-11(10)14/h3-6,8H,7,14H2,1-2H3 |
InChI Key |
LAKPILVQPVPULO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=C1C)C2=CC=CC=C2N |
Origin of Product |
United States |
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